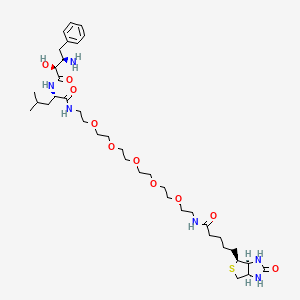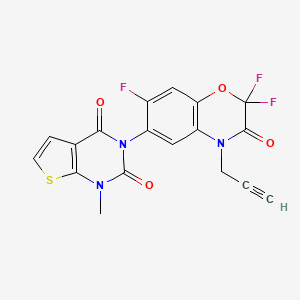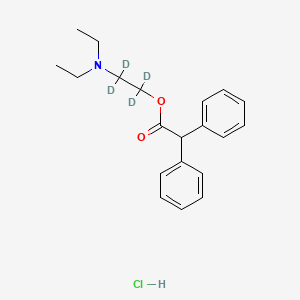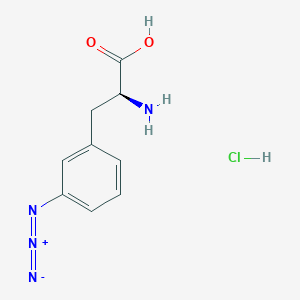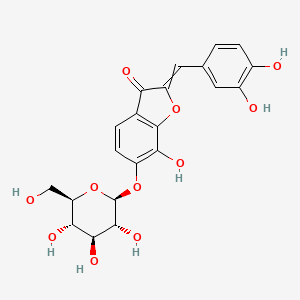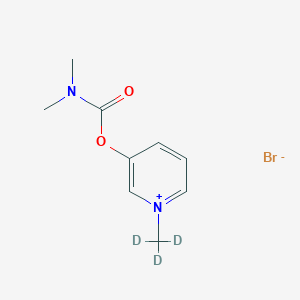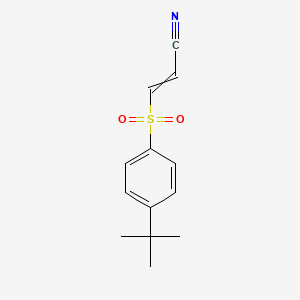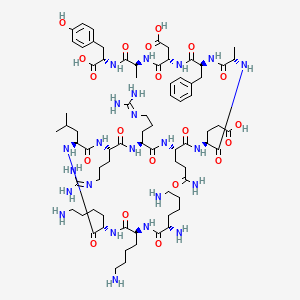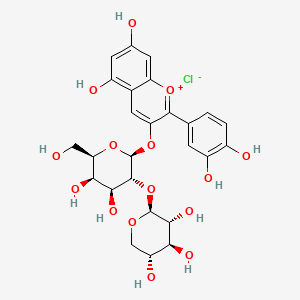
ORL1 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One documented synthesis route involves the use of a chiral synthesis approach to produce the compound with high selectivity and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective reductions, and coupling reactions .
化学反応の分析
Types of Reactions: ORL1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
Chemistry: ORL1 antagonist 1 is used in chemical research to study the structure-activity relationships of opioid receptor-like 1 receptor antagonists. It helps in understanding the binding interactions and receptor activation mechanisms .
Biology: In biological research, this compound is used to investigate the physiological roles of the nociceptin opioid peptide receptor. It helps in studying the receptor’s involvement in pain modulation, mood disorders, and learning processes .
Medicine: It is being explored as a therapeutic agent for conditions where modulation of the nociceptin opioid peptide receptor is beneficial .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic compounds targeting the nociceptin opioid peptide receptor .
作用機序
ORL1 antagonist 1 exerts its effects by binding to the nociceptin opioid peptide receptor and blocking its activation by endogenous ligands such as nociceptin/orphanin FQ. This inhibition prevents the receptor from triggering downstream signaling pathways, which can modulate various physiological processes, including pain perception and mood regulation .
類似化合物との比較
J-113397: Another ORL1 receptor antagonist with a similar structure and function.
Ro64-6198: An ORL1 receptor agonist that promotes receptor activation.
Uniqueness: ORL1 antagonist 1 is unique in its high selectivity and potency for the nociceptin opioid peptide receptor. It has been shown to have a higher binding affinity and selectivity compared to other similar compounds, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C20H22ClN5 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
N-[[1-(3-chloropyridin-2-yl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine |
InChI |
InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3 |
InChIキー |
GZENXSQONSXYLR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


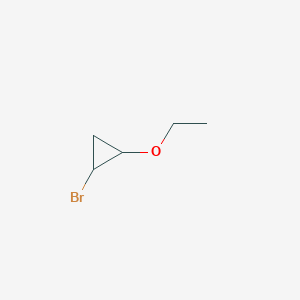
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
